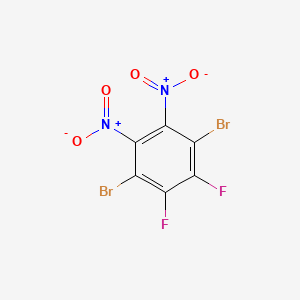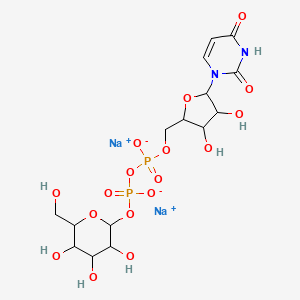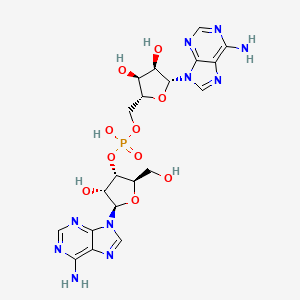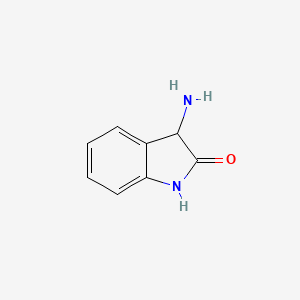
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is an organic compound with the molecular formula C6Br2F2N2O4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is known for its high chemical reactivity due to the presence of multiple electron-withdrawing groups.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene can be synthesized through a multi-step organic synthesis process. One common method involves the bromination, fluorination, and nitration of a suitable benzene derivative. The reaction conditions typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: Employing fluorine gas (F2) or a fluorinating agent like sulfur tetrafluoride (SF4).
Nitration: Utilizing a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure efficient mixing and reaction control.
High-purity reagents: To minimize impurities and side reactions.
Strict temperature and pressure control: To optimize yield and safety.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in an appropriate solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Nucleophilic substitution: Substituted derivatives where the bromine or fluorine atoms are replaced by nucleophiles.
Reduction: Amino derivatives where the nitro groups are converted to amino groups.
Oxidation: Oxidized derivatives, although these are less common.
科学的研究の応用
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its reactive nature.
Medicine: Investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (bromine, fluorine, and nitro) make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or polymerization in industrial processes.
類似化合物との比較
Similar Compounds
- 1,4-Dibromo-2,5-difluorobenzene
- 1,4-Dibromo-2,3-difluorobenzene
- 1,4-Dibromo-2,3-dinitrobenzene
Uniqueness
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts high reactivity and specificity in chemical reactions, making it valuable in various scientific and industrial applications. The presence of multiple electron-withdrawing groups enhances its reactivity compared to similar compounds with fewer or different substituents.
特性
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)





